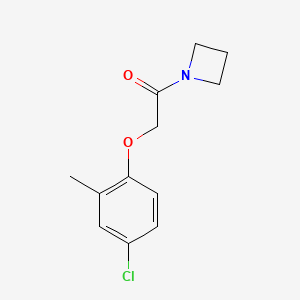![molecular formula C14H20N2O2 B7474650 N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
作用機序
The exact mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients, which can lead to tumor cell death.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of cytokines in the blood, which can stimulate the immune system. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to increase the levels of reactive oxygen species, which can lead to cell death.
実験室実験の利点と制限
One advantage of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide is that it has been shown to be toxic at high doses, which can limit its use in clinical trials. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in clinical settings.
将来の方向性
For research on N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide include the development of new synthetic methods, the identification of biomarkers, the development of combination therapies, and the study of its potential use in the treatment of infectious diseases.
合成法
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide. The final step involves the reaction of the product with methyl iodide to yield N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide. This synthesis method has been described in detail in several scientific publications.
科学的研究の応用
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied extensively for its potential anticancer properties. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy. In addition, N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide has been studied for its potential use in the treatment of infectious diseases, such as tuberculosis.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-7-12(8-11(10)2)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVVAUGHUTVXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)









![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
